4-[2-(Bromomethyl)phenoxy]tetrahydropyran
Description
4-[2-(Bromomethyl)phenoxy]tetrahydropyran is a brominated aromatic ether featuring a tetrahydropyran (THP) ring linked via an oxygen atom to a bromomethyl-substituted phenyl group. This compound is of significant interest in organic synthesis, particularly as a versatile intermediate in pharmaceutical and materials chemistry. Its bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of functionalized aromatic moieties into target molecules.
Properties
IUPAC Name |
4-[2-(bromomethyl)phenoxy]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYVDBXSQARTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640230 | |
| Record name | 4-[2-(Bromomethyl)phenoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-69-0 | |
| Record name | 4-[2-(Bromomethyl)phenoxy]tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Bromomethyl)phenoxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Bromomethyl)phenoxy]tetrahydropyran typically involves the reaction of 2-(bromomethyl)phenol with tetrahydropyran under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Bromomethyl)phenoxy]tetrahydropyran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce hydroxylated or carbonylated compounds .
Scientific Research Applications
4-[2-(Bromomethyl)phenoxy]tetrahydropyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various studies.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[2-(Bromomethyl)phenoxy]tetrahydropyran involves its ability to react with various nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful for modifying proteins, nucleic acids, and other biological molecules. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and physicochemical differences between 4-[2-(Bromomethyl)phenoxy]tetrahydropyran and analogous compounds:
Key Observations:
- Substituent Position: The bromomethyl group in the target compound is located at the ortho position of the phenyl ring, distinguishing it from para-substituted analogs like 2-(4-Bromophenoxy)tetrahydropyran. This positional difference influences steric effects and electronic properties during reactions .
- Reactivity : Bromomethyl groups (e.g., in 4-(Bromomethyl)tetrahydropyran) are more reactive toward nucleophilic substitution than bromoalkoxy chains (e.g., 2-(3-Bromopropoxy)tetrahydro-2H-pyran), which are more stable but less versatile .
- Molecular Weight : The target compound shares a similar molecular weight with 2-(4-Bromobenzyloxy)tetrahydro-2H-pyran, but their applications diverge due to differences in substituent flexibility and stability .
Biological Activity
4-[2-(Bromomethyl)phenoxy]tetrahydropyran, with the Chemical Abstracts Service (CAS) number 906352-69-0, is a compound featuring a tetrahydropyran ring and a bromomethyl-substituted phenoxy group. Its unique structure allows for various chemical interactions, making it a subject of interest in biological research, particularly in the fields of proteomics and molecular biology.
Chemical Structure and Properties
The compound has the molecular formula . The presence of the bromomethyl group attached to the phenoxy ring enhances its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This characteristic is pivotal for its potential applications in modifying biomolecules.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Tetrahydropyran Ring | Provides a cyclic structure conducive to interactions |
| Bromomethyl Group | Enhances reactivity with biological molecules |
Currently, no specific mechanism of action has been established for this compound in biological systems. However, its ability to engage in covalent bonding suggests potential roles in altering protein functions and investigating biochemical pathways.
Reactivity Profile
The compound's reactivity profile indicates that it can participate in various chemical reactions, particularly those involving nucleophilic attack. This property is significant for its application in:
- Proteomics : Modifying proteins to study their functions.
- Molecular Biology : Investigating interactions between biomolecules.
Case Studies and Research Findings
Despite limited direct studies on this compound, related compounds have been explored for their biological activities. For instance, compounds with similar structural features have shown promise in various therapeutic applications:
- Anticancer Activity : Compounds with bromomethyl groups have been reported to exhibit anticancer properties by interacting with cellular pathways.
- Enzyme Inhibition : Structural analogs have demonstrated the ability to inhibit specific enzymes, suggesting that this compound may also possess similar capabilities.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Bromomethyl)phenol | Contains a bromomethyl group | Precursor for synthesizing this compound |
| 4-Bromophenoxy-tetrahydropyran | Similar tetrahydropyran structure | Different reactivity due to lack of bromomethyl group |
| 2-(4-Bromophenoxy)-tetrahydropyran | Contains both bromine and phenoxy functionalities | Used in pharmaceutical research |
Applications in Research
The unique reactivity of this compound makes it a valuable tool in research settings. Its potential applications include:
- Bioconjugation : Modifying biomolecules for targeted delivery.
- Chemical Biology : Studying protein interactions and cellular mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
